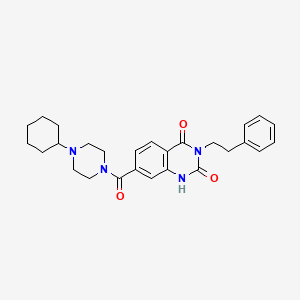
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as CPQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPQ belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. In
作用機序
The mechanism of action of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its ability to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has also been shown to interact with various receptors such as the 5-HT1A receptor, the 5-HT2A receptor, and the alpha-1 adrenergic receptor, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects on the body. In cancer research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of various oncogenes. In cardiovascular research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation, reducing inflammation, and improving endothelial function. In neurological research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to reduce oxidative stress, inhibit the formation of amyloid beta plaques, and improve cognitive function.
実験室実験の利点と制限
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has some limitations such as its potential toxicity and lack of selectivity for specific receptors. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can also be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.
将来の方向性
There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Another direction is to develop more selective analogs of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione that target specific receptors or signaling pathways. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione in vivo. Finally, further studies on the safety and toxicity of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione are needed to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied extensively for its pharmacological properties, including its ability to inhibit the growth of tumor cells, reduce the risk of cardiovascular diseases, and treat neurological disorders. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, including exploring its potential therapeutic applications in other fields, developing more selective analogs, and improving drug delivery systems.
合成法
The synthesis of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-2,4(1H,3H)-quinazolinedione with cyclohexylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is typically around 60-70%, and the purity can be confirmed by NMR and HPLC analysis.
科学的研究の応用
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation and reducing inflammation. In neurological research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid beta plaques and reducing oxidative stress.
特性
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWOINWQSOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
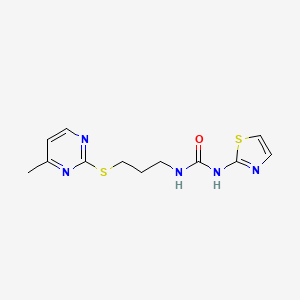
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)
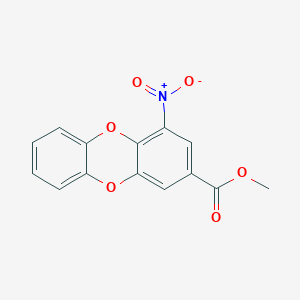
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2863017.png)
![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)


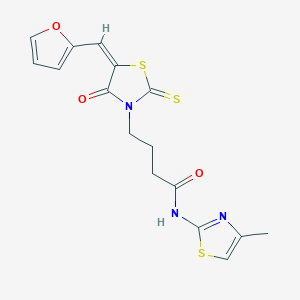
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
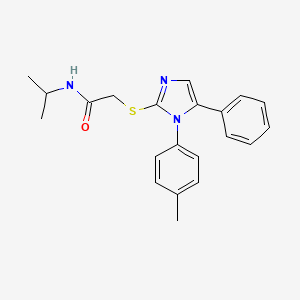
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)